![molecular formula C7H7N3O4 B13121742 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole](/img/structure/B13121742.png)
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that features a unique structure combining methoxy and nitro functional groups on a benzo[c][1,2,5]oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole typically involves the nitration of a methoxy-substituted benzo[c][1,2,5]oxadiazole precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling nitrating agents on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products
Reduction: The major product of the reduction reaction is 6-amino-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) or by inhibiting specific signaling pathways.
Fluorescent Probe: The compound’s fluorescence can be used to monitor biochemical reactions and interactions in real-time.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-7-nitro-1-indanone: Similar in structure but lacks the oxadiazole ring, which may result in different electronic properties and reactivity.
7-Nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
6-Methoxy-7-nitro-1,6-dihydrobenzo[c][1,2,5]oxadiazole is unique due to the presence of both methoxy and nitro groups on the oxadiazole ring, which imparts distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
6-methoxy-7-nitro-1,6-dihydro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H7N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3,5,9H,1H3 |
InChI Key |
VQKRSYGLQYHZPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NONC2=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


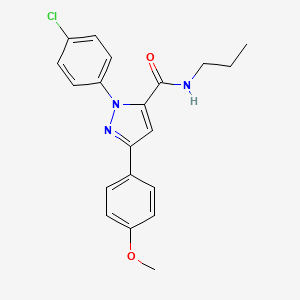
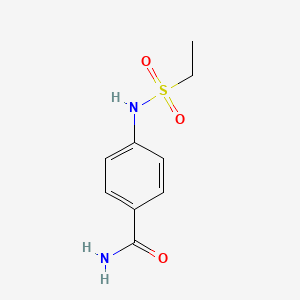
![3-Formylimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13121675.png)
![2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
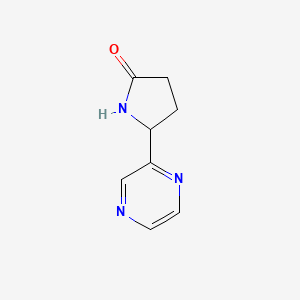
![3-(tert-Butyl)imidazo[1,5-a]pyridine-6-carboxylicacid](/img/structure/B13121701.png)


![2-(benzo[c][1,2,5]oxadiazol-5-yloxy)-N-methylethanamine](/img/structure/B13121726.png)
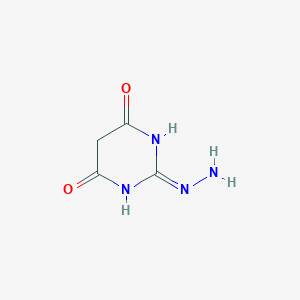
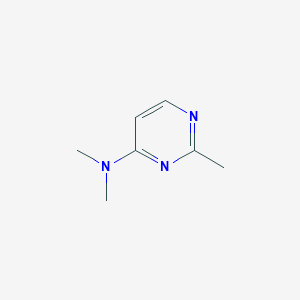
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)


